

Comparative Efficacy of GS-9148 Against Multi-Drug Resistant HIV-1 Strains

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Compound of Interest		
Compound Name:	GS-9148	
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Foster City, CA – November 20, 2025 – A comprehensive analysis of preclinical data reveals the promising efficacy of **GS-9148**, a novel nucleotide reverse transcriptase inhibitor (NRTI), against a wide range of multi-drug resistant (MDR) HIV-1 strains. This guide provides a detailed comparison of **GS-9148** with established NRTIs, highlighting its potential to address the significant clinical challenge of antiretroviral resistance.

GS-9148, a ribose-modified nucleotide analog, has demonstrated a unique resistance profile, maintaining potent antiviral activity against HIV-1 variants that are resistant to currently approved NRTIs.[1] Its mechanism of action as a competitive inhibitor of the HIV-1 reverse transcriptase allows it to effectively suppress viral replication.[1]

Quantitative Comparison of Antiviral Efficacy

The following tables summarize the in vitro efficacy of **GS-9148** and its orally bioavailable prodrug, GS-9131, in comparison to other widely used NRTIs against wild-type and multi-drug resistant HIV-1 strains. Efficacy is presented as the fold change in the 50% effective concentration (EC50) required to inhibit viral replication in the presence of resistance mutations, as determined by the PhenoSense™ HIV drug resistance assay. A lower fold change indicates better retention of activity against the resistant strain.

Table 1: Comparative Activity Against Key NRTI Resistance Mutations



HIV-1 RT Mutation(s)	GS-9148 (Fold Change in EC50)	Tenofovir	Abacavir	Zidovudi ne	Lamivudi ne	Emtricita bine
K65R	<1	>10	>4	<1	<1	<1
L74V	<1	<1	>4	<1	<1	<1
M184V	<1	<1	>4	<1	>100	>100
K65R + M184V	<1	~1.5	>4	<1	>100	>100

Data compiled from publicly available preclinical studies.

Table 2: Activity Against Thymidine Analog Mutations (TAMs)

HIV-1 RT Mutation Profile	GS-9148 (Fold Change in EC50)	Zidovudine
≥4 TAMs	0.74 - 1.31	>10

Data compiled from publicly available preclinical studies.

These data indicate that **GS-9148** maintains its antiviral potency against key single and combination NRTI resistance mutations, including K65R, L74V, and M184V, with a fold change of less than one.[1] Notably, against strains harboring four or more thymidine analog mutations (TAMs), **GS-9148** exhibited only a minimal change in susceptibility (0.74 to 1.31-fold), a significant advantage over zidovudine which shows a greater than 10-fold decrease in activity.

The prodrug of **GS-9148**, GS-9131, exhibits potent antiretroviral activity in both primary cells and T-cell lines, with EC50 values ranging from 25 to 200 nM.[1]

Experimental Protocols

The primary assay used to determine the phenotypic resistance profiles presented in this guide is the Monogram Biosciences PhenoSense™ HIV assay. This assay provides a direct,



quantitative measurement of viral drug susceptibility.

PhenoSense™ HIV Drug Resistance Assay Protocol

- Viral RNA Isolation and Amplification:
 - Viral RNA is extracted from a patient's plasma sample.
 - The protease (PR) and reverse transcriptase (RT) regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR). This process is optimized to capture the diverse viral population present in the sample.[2]
- Construction of a Recombinant Test Virus:
 - The amplified patient-derived PR and RT gene segments are inserted into a standardized HIV-1 genomic vector that lacks these regions.
 - This vector also contains a luciferase reporter gene, which allows for the quantification of viral replication.
- Production of Pseudotyped Virus Particles:
 - The recombinant HIV-1 vector is co-transfected into host cells along with a plasmid expressing the envelope proteins of an amphotropic murine leukemia virus (MLV).
 - This results in the production of virus particles that contain the patient's HIV PR and RT enzymes and are capable of a single round of infection in target cells.
- Infection and Drug Susceptibility Measurement:
 - Target cells are infected with the patient-derived recombinant virus in the presence of serial dilutions of various antiretroviral drugs.
 - The level of viral replication is determined by measuring the activity of the luciferase reporter gene.
- Data Analysis and Interpretation:

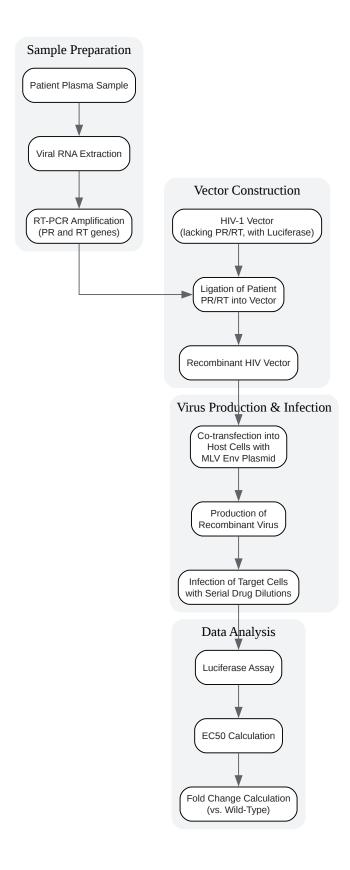


- The EC50 value is calculated as the concentration of the drug that inhibits 50% of viral replication.
- The fold change in resistance is determined by dividing the EC50 value for the patient's virus by the EC50 value for a wild-type reference strain. A higher fold change indicates a greater degree of resistance.

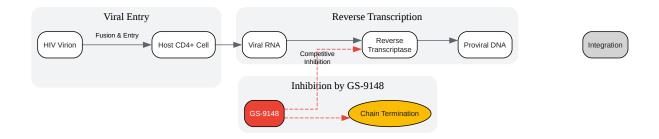
Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the PhenoSense™ HIV drug resistance assay workflow.









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References

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